Technical Guide: Fmoc-D-Aspartic Acid α-Allyl Ester in Cyclic Peptidomimetic Design
Technical Guide: Fmoc-D-Aspartic Acid α-Allyl Ester in Cyclic Peptidomimetic Design
Executive Summary: The Orthogonal Advantage
In the landscape of modern drug development, Fmoc-D-aspartic acid α-allyl ester (Fmoc-D-Asp-OAll) is not merely a building block; it is a strategic tool for the synthesis of complex cyclic peptidomimetics .
Its value proposition lies in three distinct properties:
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Stereochemical Control: The D-configuration confers resistance to proteolytic degradation and induces specific β-turn secondary structures essential for receptor binding.
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Orthogonal Protection: The α-allyl ester provides a third dimension of orthogonality (Pd(0)-labile) relative to the standard Fmoc (base-labile) and tBu (acid-labile) groups.[1]
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Topological Versatility: It enables the Side-Chain Anchoring Strategy , a critical methodology for synthesizing head-to-tail cyclic peptides without C-terminal racemization.
This guide details the mechanistic rationale, experimental protocols, and quality control measures for deploying Fmoc-D-Asp-OAll in high-fidelity peptide drug discovery.
Molecular Profile & Architectonics
Chemical Identity
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IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid (Note: Nomenclature varies based on side-chain priority; functionally, it is the α-allyl ester with a free β-carboxyl).
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Key Functionality:
The Orthogonal Axis
The power of this molecule is its compatibility with the "Three-Dimensional" protection scheme required for on-resin cyclization.
Figure 1: The orthogonal protection strategy.[1] The α-allyl ester allows selective C-terminal deprotection while the peptide remains anchored to the resin and side chains remain protected.
Strategic Utility: The Side-Chain Anchoring Workflow
The primary application of Fmoc-D-Asp-OAll is the synthesis of Head-to-Tail Cyclic Peptides . Standard C-terminal anchoring (via the α-carboxyl) makes head-to-tail cyclization difficult because the C-terminus is covalently bound to the resin.
The Solution: Anchor the peptide via the Asp side chain (β-carboxyl) .
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Loading: The free β-carboxyl of Fmoc-D-Asp-OAll is coupled to the resin (e.g., Rink Amide).
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Elongation: The peptide chain is built from the N-terminus (Fmoc removal).
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Cyclization Precursor: The N-terminus is deprotected (Fmoc removal) and the C-terminus is deprotected (Allyl removal).
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On-Resin Cyclization: The free N-term amine and C-term acid react to close the ring.
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Cleavage: The cyclic peptide is cleaved from the resin, converting the Asp side-chain anchor into an Asparagine (Asn) or Aspartic Acid (Asp) residue depending on the resin/linker.
Figure 2: The Side-Chain Anchoring strategy for Head-to-Tail cyclization using Fmoc-D-Asp-OAll.
Experimental Protocols
Resin Loading (Side-Chain Anchoring)
Objective: Immobilize Fmoc-D-Asp-OAll onto Rink Amide resin via the β-carboxyl group. This converts the Asp residue into an Asparagine (Asn) upon final cleavage.
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Resin: Rink Amide MBHA (0.5–0.7 mmol/g).
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Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIEA (Diisopropylethylamine).
Protocol:
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Swell Resin: DCM (30 min).
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Fmoc Removal (Resin): 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
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Coupling:
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Dissolve Fmoc-D-Asp-OAll (3 eq), PyBOP (3 eq), and DIEA (6 eq) in minimal DMF.
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Add to resin and shake for 2 hours at Room Temperature (RT).
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Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 min to block unreacted sites.
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Validation: Perform a Kaiser test. A negative (yellow) result indicates successful coupling.
Palladium-Catalyzed Allyl Deprotection
Objective: Selectively remove the α-allyl ester to expose the α-carboxylic acid without affecting side-chain protecting groups (tBu, Trt, Pbf).
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
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Scavenger: Phenylsilane (PhSiH₃) acts as the allyl acceptor. Note: Older protocols use morpholine, but phenylsilane is more efficient and cleaner.
Protocol:
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Preparation: Ensure the resin is washed with DCM and strictly argon-purged (Pd(0) is oxygen-sensitive).
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Reaction Mixture:
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Pd(PPh₃)₄ (0.2 eq).[4]
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PhSiH₃ (10–20 eq).
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Solvent: Dry DCM (Dichloromethane).
-
-
Execution:
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Add solution to resin.[5] Shake under Argon for 30 minutes.
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Drain and repeat the process once with fresh reagents.
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Washing (Critical):
On-Resin Cyclization
Objective: Form the lactam bridge between the N-terminal amine and the newly liberated C-terminal D-Asp α-acid.
Protocol:
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N-Fmoc Removal: 20% Piperidine/DMF (standard protocol).[5]
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Cyclization:
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Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF.
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Concentration: Keep concentration lower than coupling steps to favor intramolecular reaction over intermolecular dimerization.
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Time: Shake for 4–16 hours.
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Validation: Kaiser test must be Negative (no free amines remaining).
Critical Quality Attributes & Troubleshooting
Aspartimide Formation
A major risk when working with Aspartic acid derivatives is the formation of Aspartimide (a cyclic imide intermediate) during base treatments (Fmoc removal).[6]
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Mechanism: The amide nitrogen of the backbone attacks the ester carbonyl of the Asp side chain.
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Risk Factor: High with Asp-Gly or Asp-Ser sequences.[7]
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Mitigation:
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Use D-Asp (the D-configuration often reduces the rate of aspartimide formation compared to L-Asp due to steric conformation).
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Add 0.1M HOBt to the Piperidine deprotection solution.
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Use sterically bulky protecting groups on the Asp side chain if not using it for anchoring (e.g., OMpe), though in this specific protocol, the side chain is the anchor, making the bond an amide (Asn-like), which is generally more stable than an ester.
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Palladium Poisoning
Incomplete removal of the Allyl group or residual Palladium can ruin the peptide.
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Symptom: Black/Grey resin beads.
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Solution: Extensive washing with sodium diethyldithiocarbamate is non-negotiable.
Data Summary Table
| Parameter | Specification / Condition |
| Molecular Weight | ~395.4 g/mol |
| Solubility | Soluble in DMF, DCM, DMSO |
| Appearance | White to off-white powder |
| Deprotection Reagent | Pd(PPh₃)₄ / PhSiH₃ (Argon atm) |
| Coupling Reagent | PyBOP/DIEA or HATU/DIEA |
| Storage | -20°C, Desiccated (Hydrolysis sensitive) |
References
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Kates, S. A., et al. (1993).[4] "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry. Link
- Gomez-Martinez, P., et al. (1999). "N-Alloc-N-allyloxycarbonylaminomethyl-alpha-amino acids: tools for the synthesis of cyclic peptides." Journal of the Chemical Society, Perkin Transactions 1.
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9][10] Chemical Reviews. Link
- Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides." Tetrahedron Letters.
-
PubChem. (n.d.). "Fmoc-D-Asp-OAll Compound Summary." Link
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- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
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